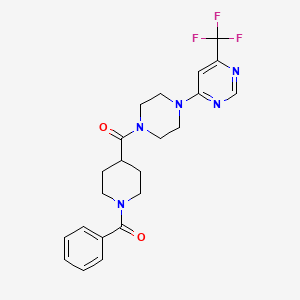
(1-Benzoylpiperidin-4-yl)(4-(6-(Trifluormethyl)pyrimidin-4-yl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone" is a complex organic molecule
Wissenschaftliche Forschungsanwendungen
(1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone finds applications across several domains:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its interactions with biological macromolecules and potential use in bioconjugation.
Medicine: : Explored for its pharmacological properties, including potential therapeutic applications.
Industry: : Utilized in the development of new materials, agrochemicals, and specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step chemical reactions starting from readily available precursors. The key steps often include:
Formation of the benzoylpiperidine moiety: : Typically, this involves the acylation of piperidine with benzoyl chloride under basic conditions.
Formation of the pyrimidinyl piperazine moiety: : This can be synthesized by introducing the trifluoromethyl group into a pyrimidine ring, followed by piperazine ring formation.
Coupling of the two moieties: : The final step involves the coupling of benzoylpiperidine with the pyrimidinyl piperazine under appropriate conditions, often using coupling reagents like carbodiimides.
Industrial Production Methods
For industrial-scale production, the synthetic route is optimized for yield, cost-effectiveness, and minimal environmental impact. This often involves:
Batch reactions: : Conducting the reaction steps in large reactors with precise control over temperature, pH, and reagent addition.
Continuous flow synthesis: : Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: : Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: : Where the compound is subjected to oxidation, possibly forming corresponding oxides or introducing additional functional groups.
Reduction: : Reduction reactions can modify the functional groups, potentially leading to changes in chemical properties.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the benzoyl or pyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Including lithium aluminum hydride or hydrogen in the presence of a metal catalyst.
Substitution reagents: : Varied, depending on the desired product; e.g., halogenating agents for electrophilic substitution.
Major Products
Oxidation: : Yields oxides or introduces additional oxygen-containing functional groups.
Reduction: : Results in reduced forms of the benzoyl or pyrimidinyl groups.
Substitution: : Produces substituted derivatives, modifying the chemical and physical properties of the original compound.
Wirkmechanismus
The mechanism by which (1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone exerts its effects involves:
Molecular Targets: : The compound may interact with specific proteins, enzymes, or receptors, modulating their activity.
Pathways Involved: : Depending on the biological context, it can affect signaling pathways, metabolic processes, or cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Benzoylpiperidin-4-yl)(4-(4-methylpyrimidin-4-yl)piperazin-1-yl)methanone
(1-Benzoylpiperidin-4-yl)(4-(6-(difluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
Uniqueness
Chemical Structure: : The trifluoromethyl group introduces unique electronic properties, influencing the compound's reactivity and interactions.
Reactivity: : Compared to its analogs, it may exhibit distinct reactivity patterns due to the presence of the trifluoromethyl group.
This compound’s intricate structure and diverse applications highlight its significance in scientific research and potential utility in various industries.
Eigenschaften
IUPAC Name |
(1-benzoylpiperidin-4-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N5O2/c23-22(24,25)18-14-19(27-15-26-18)28-10-12-30(13-11-28)21(32)17-6-8-29(9-7-17)20(31)16-4-2-1-3-5-16/h1-5,14-15,17H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWKKXBWIGDCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Tert-butyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2504240.png)
![6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/new.no-structure.jpg)
![7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2504243.png)
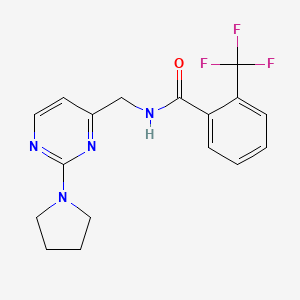
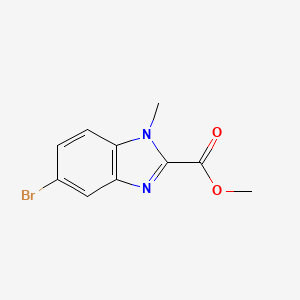
![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2504250.png)
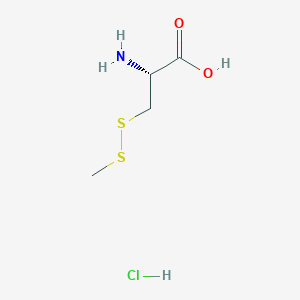
![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2504252.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2504253.png)
![Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate](/img/structure/B2504255.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2504257.png)
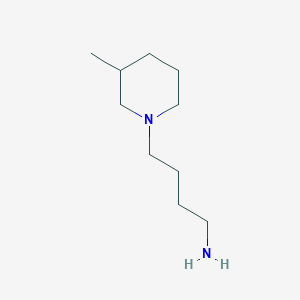
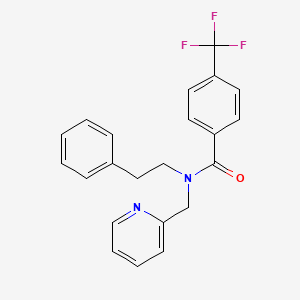
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide](/img/structure/B2504261.png)
